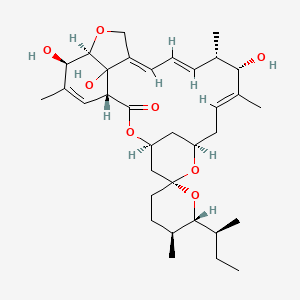

Ivermectin B1a aglycone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivermectin B1a aglycone is an acid degradation product produced by hydrolysis of the disaccharide unit of ivermectin . It can inhibit nematode larval development, but does not cause paralytic activity .

Synthesis Analysis

The enzymatic glycosylation of avermectin was catalyzed by uridine diphosphate (UDP)-glycosyltransferase from Bacillus licheniformis with various UDP sugars . The following four avermectin B1a glycosides were produced: avermectin B1a 4″-β-d-glucoside, avermectin B1a 4″-β-d-galactoside, avermectin B1a 4″-β-l-fucoside, and avermectin B1a 4″-β-2-deoxy-d-glucoside .Molecular Structure Analysis

The formal name of Ivermectin B1a aglycone is (6R,13S,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B . Its molecular formula is C34H50O8 .Chemical Reactions Analysis

Ivermectin B1a aglycone is a semi-synthetic product produced by hydrolysing the disaccharide unit of ivermectin . It is a potent inhibitor of nematode larval development, but is devoid of paralytic activity .Physical And Chemical Properties Analysis

Ivermectin is a broad-spectrum drug with high lipid solubility . The pH of the solutions is approximately 5 and remained unchanged during the stability study .Scientific Research Applications

Antiparasitic Application

Ivermectin B1a aglycone is known for its potent inhibitory effect on nematode larval development, making it a valuable compound in antiparasitic treatments. It serves as a sensitive probe for detecting certain types of ivermectin resistance, which is crucial for managing and preventing parasitic diseases .

Anticancer Activity

Recent research has indicated that avermectin, the parent compound of Ivermectin B1a aglycone, exhibits anticancer properties. This opens up potential applications in developing new therapeutic strategies for cancer treatment .

Antidiabetic and Metabolic Disorders

Avermectin has also been studied for its antidiabetic effects and its use in treating various metabolic disorders. This suggests that Ivermectin B1a aglycone could be explored further for its potential benefits in these areas .

Antiviral Properties

The compound has shown promise in antiviral applications, which could be particularly relevant given the ongoing need for effective antiviral agents .

Neuroprotective Effects

In animal models, avermectin B1a aglycone has demonstrated neuroprotective effects by preventing seizures without affecting motor performance. This suggests potential applications in neurological research and treatment .

Agricultural Use

Avermectin is widely used as an anthelmintic agent in agriculture, indicating that Ivermectin B1a aglycone could also play a role in enhancing crop protection and productivity .

Enhanced Production Techniques

Research into the biosynthesis of avermectin has led to the discovery of regulatory genes like aveR, which could be targeted to improve the production yields of Ivermectin B1a aglycone and related compounds .

Biochemical Research

Studies on the enzymatic synthesis of avermectin B1a glycosides have provided insights into the anti-nematodal effects of these compounds, highlighting the biochemical research potential of Ivermectin B1a aglycone .

properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCXXEYUGYTCNG-CKHQCAAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ivermectin B1a aglycone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)